molecular formula C16H12ClN3O2S B15016144 2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B15016144
M. Wt: 345.8 g/mol
InChI Key: JONFXBFPSNAFFO-DJKKODMXSA-N
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Description

2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, a nitrophenyl group, and a carbonitrile group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves a multi-step process. One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted benzothiophene derivatives.

Scientific Research Applications

2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiophene core may also play a role in binding to specific proteins or enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-(2-CHLORO-4-NITROPHENYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

Compared to similar compounds, 2-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12ClN3O2S

Molecular Weight

345.8 g/mol

IUPAC Name

2-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H12ClN3O2S/c17-13-6-5-10(7-14(13)20(21)22)9-19-16-12(8-18)11-3-1-2-4-15(11)23-16/h5-7,9H,1-4H2/b19-9+

InChI Key

JONFXBFPSNAFFO-DJKKODMXSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N

Origin of Product

United States

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